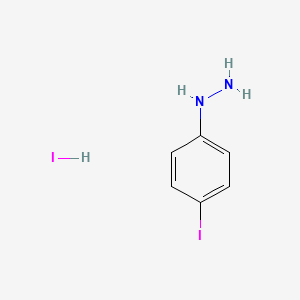
(4-Iodophenyl)hydrazine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)hydrazine hydroiodide: is a synthetic organic compound with the molecular formula C6H7IN2 . It is characterized by the presence of an iodine atom attached to the phenyl ring and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)hydrazine hydroiodide typically involves the reaction of 4-iodoaniline with hydrazine hydrate under acidic conditions. The reaction proceeds through the diazotization of 4-iodoaniline followed by the reduction of the diazonium salt to form the hydrazine derivative.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
(4-Iodophenyl)hydrazine hydroiodide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-iodophenyl)hydrazine oxide, which can further react to produce other derivatives.
Reduction: Reduction reactions can lead to the formation of (4-iodophenyl)hydrazine derivatives with different functional groups.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: (4-iodophenyl)hydrazine oxide
Reduction: Various hydrazine derivatives
Substitution: Iodinated phenyl derivatives
Scientific Research Applications
(4-Iodophenyl)hydrazine hydroiodide: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: It has demonstrated anti-viral activity against HIV and cytomegalovirus, as well as anticancer properties, making it a candidate for further research in therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-Iodophenyl)hydrazine hydroiodide exerts its effects involves binding to nucleic acids and interfering with viral replication. The compound targets specific molecular pathways, leading to the inhibition of viral enzymes and cancer cell proliferation.
Comparison with Similar Compounds
(4-Iodophenyl)hydrazine hydroiodide: is unique due to its iodine substitution on the phenyl ring, which enhances its reactivity and biological activity compared to similar compounds. Some similar compounds include:
4-Fluorophenylhydrazine hydroiodide
4-Chlorophenylhydrazine hydroiodide
4-Bromophenylhydrazine hydroiodide
These compounds differ in their halogen substituents, which affect their chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-iodophenyl)hydrazine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.HI/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULODQYUDEXPHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride](/img/structure/B7829788.png)
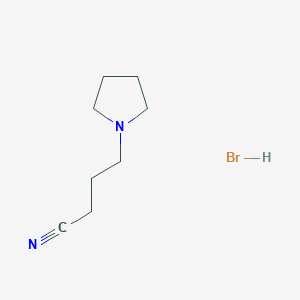
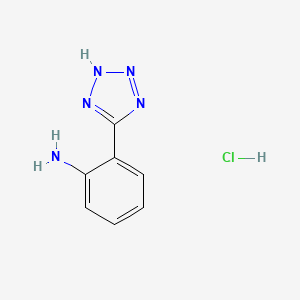
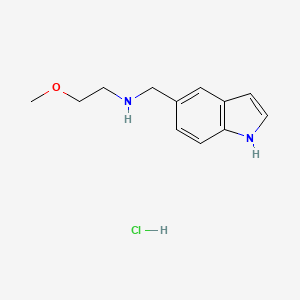
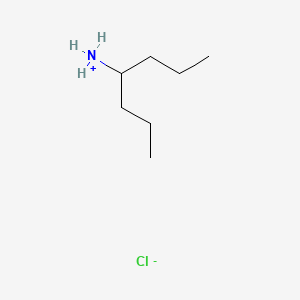
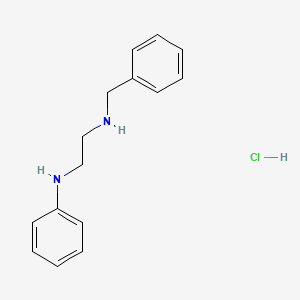
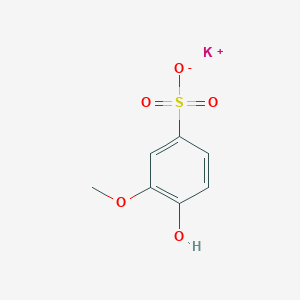
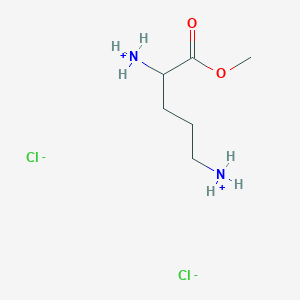
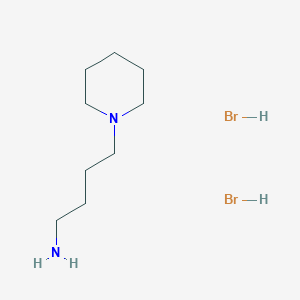
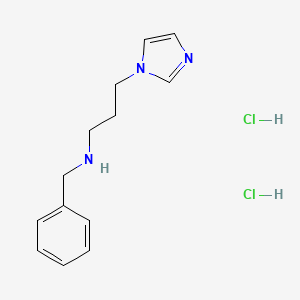
![N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid](/img/structure/B7829870.png)


![[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B7829885.png)
